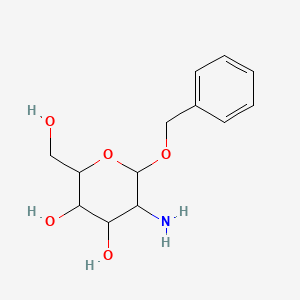
Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside is a synthetic glycoside derived from glucose It is characterized by the presence of a benzyl group attached to the oxygen atom of the glucose molecule and an amino group replacing the hydroxyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl group and the amino group. One common method involves the use of benzyl chloride and an appropriate base to introduce the benzyl group. The amino group can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzylated and aminated derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is used in glycobiology research to study the structure and function of carbohydrates in biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit glycosylation processes by acting as a substrate or inhibitor for glycosyltransferases. This inhibition can affect the synthesis and function of glycoproteins and glycolipids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside: A synthetic saponin with similar glycosylation properties.
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another glycoside with an acetamido group instead of an amino group.
Uniqueness
Benzyl 2-amino-2-deoxy-beta-D-glucopyranoside is unique due to its specific structural features, such as the presence of both a benzyl group and an amino group. This combination allows for unique interactions with biological molecules and provides distinct chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAXQWRKKWROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














